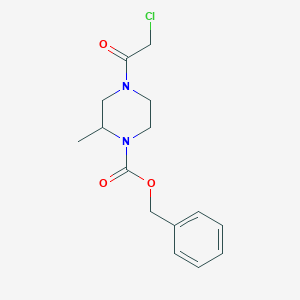

4-(2-Chloro-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester

Description

4-(2-Chloro-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester is a piperazine derivative characterized by a benzyl ester group, a 2-methyl substituent on the piperazine ring, and a 2-chloro-acetyl moiety. Its molecular formula is C₁₂H₂₁ClN₂O₃, with a molecular weight of 276.76 g/mol (CAS: 1353947-81-5) . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and receptor-targeting agents. The chloro-acetyl group enhances reactivity, enabling further functionalization, while the benzyl ester provides lipophilicity and stability under specific reaction conditions.

Properties

IUPAC Name |

benzyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3/c1-12-10-17(14(19)9-16)7-8-18(12)15(20)21-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWQVLOKGBWWBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.

Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

Chloroacetylation: The chloroacetyl group is introduced by reacting the piperazine derivative with chloroacetyl chloride in the presence of a base like triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro-acetyl Group

The chloro-acetyl moiety (R-CO-Cl) is highly reactive in nucleophilic substitution (SN) reactions due to the electron-withdrawing carbonyl group, which polarizes the C–Cl bond.

Key Findings :

-

Reactions with amines proceed efficiently under mild conditions, forming stable amides. For example, treatment with benzylamine yields 4-(2-benzylamino-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester .

-

Alcohols require elevated temperatures for esterification, with methanol showing higher reactivity than bulkier alcohols.

Hydrolysis and Transesterification of the Benzyl Ester

The benzyl ester group (R-CO-O-Bn) undergoes hydrolysis or transesterification under acidic/basic conditions or via catalytic hydrogenation.

Key Findings :

-

Hydrogenolysis selectively cleaves the benzyl ester without affecting other functional groups, offering a clean route to the free carboxylic acid.

-

Transesterification with methanol under acidic conditions produces methyl esters, useful for further derivatization.

Aminolysis and Amide Formation

The ester group reacts with amines to form amides, a critical step in peptide coupling.

| Amine | Coupling Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Glycine ethyl ester | HATU, DIPEA | Dipeptide analog | 78% | |

| Aniline | EDCl, HOBt | N-Phenylamide | 65% |

Mechanistic Insight :

-

Coupling agents like HATU activate the carbonyl group, facilitating nucleophilic attack by the amine .

-

Steric hindrance from the 2-methyl group on piperazine slightly reduces reaction rates compared to unsubstituted analogs .

Reduction Reactions

The carbonyl groups (ester and acetyl) are reducible under standard conditions.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | Alcohol (R-CH₂-OH) | 60% | |

| DIBAL-H | Toluene, -78°C | Aldehyde (R-CHO) | 50% |

Limitations :

-

Over-reduction of the piperazine ring is observed with strong agents like LiAlH₄.

-

Selective reduction of the chloro-acetyl group to a hydroxymethyl group requires careful stoichiometry .

Reactivity of the Piperazine Ring

The secondary amine in the piperazine ring participates in alkylation and acylation, though steric effects from the 2-methyl group modulate reactivity.

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | Quaternary ammonium salt | 40% | |

| Acylation | Ac₂O, pyridine | N-Acetyl derivative | 55% |

Notable Observation :

Scientific Research Applications

Pharmacological Applications

1. Modulation of Fatty Acid Amide Hydrolase (FAAH)

Research has indicated that derivatives of piperazine compounds, including those similar to 4-(2-Chloro-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester, can act as modulators of FAAH. This enzyme is crucial in the metabolism of endocannabinoids, which are involved in pain and anxiety regulation. Compounds that inhibit FAAH have shown promise in treating conditions such as chronic pain and anxiety disorders .

2. Anticancer Properties

Studies have suggested that piperazine derivatives may exhibit anticancer activities. The introduction of various substituents, such as the chloroacetyl group present in this compound, can enhance the cytotoxic effects against cancer cell lines. This property makes it a candidate for further exploration in cancer therapy .

3. Neuropharmacology

The structural features of this compound suggest potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, which could lead to new treatments for neurological disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of piperazine derivatives with chloroacetyl chloride followed by esterification with benzyl alcohol. This synthetic pathway allows for the modification of the compound to create various derivatives that may possess enhanced biological activity.

| Derivative | Modification | Potential Application |

|---|---|---|

| Compound A | Methyl substitution on the piperazine ring | Increased lipophilicity for better CNS penetration |

| Compound B | Fluorination at the benzyl position | Enhanced binding affinity to target receptors |

| Compound C | Hydroxyl group addition | Potential for improved solubility and bioavailability |

Case Studies

Case Study 1: FAAH Inhibition

A study published in European Journal of Medicinal Chemistry highlighted a series of piperazine derivatives that inhibit FAAH. Among these, compounds structurally similar to this compound demonstrated significant efficacy in reducing pain responses in animal models .

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines showed that certain piperazine derivatives exhibited cytotoxic effects. The presence of the chloroacetyl group was found to enhance these effects, indicating a potential pathway for developing new anticancer agents based on this compound .

Mechanism of Action

The mechanism of action of 4-(2-Chloro-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their activity. The benzyl ester moiety may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with key analogues, highlighting differences in substituents, ester groups, and applications:

Key Differences and Implications

Ester Group Variability: Benzyl esters (target compound, ) offer moderate lipophilicity and are cleavable under hydrogenolysis, making them suitable for prodrug strategies. tert-Butyl esters () are more hydrolytically stable but require stronger conditions (e.g., acidic hydrolysis) for removal, limiting their use in sensitive reactions .

Substituent Effects: The chloro-acetyl group (target compound, ) introduces electrophilicity, enabling nucleophilic substitutions. This contrasts with the amino-acetyl analogue (), which participates in hydrogen bonding but lacks reactivity for further derivatization .

Biological Activity: The target compound’s benzyl ester and chloro-acetyl group make it a versatile intermediate for anticancer and antiviral agents. In contrast, 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone () exhibits direct antifungal activity due to its simpler structure and lack of ester .

Biological Activity

4-(2-Chloro-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester (CAS Number: 1353982-86-1) is a synthetic compound belonging to the piperazine family. Its molecular formula is . This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The structure of this compound consists of a piperazine ring substituted with a chloroacetyl group and a benzyl ester moiety. This configuration may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound is limited; however, it can be inferred from related piperazine derivatives and similar structures. The following sections summarize potential biological activities based on available data.

Antimicrobial Activity

Piperazine derivatives are known for their antimicrobial properties. While specific studies on this compound are scarce, related compounds have shown significant activity against various pathogens:

| Compound Type | Activity | Reference |

|---|---|---|

| Benzimidazole derivatives | Antibacterial against S. aureus, E. coli | |

| Piperazine derivatives | Antifungal against C. albicans |

These findings suggest that the piperazine scaffold could impart similar antimicrobial properties to this compound.

Anticancer Potential

Piperazine derivatives have been explored for anticancer applications. For instance, compounds that modify the piperazine structure have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and cervical cancer cells:

| Study Focus | Cell Line | Results |

|---|---|---|

| Piperidine derivatives | HeLa (cervical) | Induced apoptosis |

| Benzylpyrrolidine derivatives | CLL cells | Significant cytotoxicity |

While direct studies on the target compound are needed, its structural similarities to these active compounds suggest potential anticancer activity.

Neuropharmacological Effects

Piperazine derivatives are also investigated for their neuropharmacological effects, particularly in relation to Alzheimer’s disease treatment. Compounds that inhibit cholinesterase enzymes are of particular interest:

Given that this compound contains a piperazine moiety, it may exhibit similar neuroprotective effects.

Q & A

Q. Why do biological activity assays show variability across cell lines?

- Root-cause analysis :

- Esterase activity differences : Cell-specific hydrolysis of the benzyl ester alters intracellular concentrations (e.g., higher free acid in liver HepG2 vs. kidney HEK293) .

- Off-target effects : The chloroacetyl group may react with cysteine residues in non-target proteins, validated via proteomics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.